molecular formula C10H9F3O2 B052263 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one CAS No. 117896-99-8

1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one

Cat. No. B052263
M. Wt: 218.17 g/mol
InChI Key: AGHAHUKOERNMBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of phenol derivatives with fluorinated ketones or aldehydes. For instance, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol demonstrates a method where phenol reacts with hexafluoroacetone, employing mesitylene as solvent and methanesulfonic acid as a catalyst (Shi-Juan Li, Daniel Y. Shen, & Chao-Zhi Zhang, 2015). This approach highlights the importance of selecting appropriate reactants and conditions to introduce the fluorine atoms and hydroxyl group efficiently.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed through crystallographic analysis. For example, the structural determination of similar fluorinated compounds is achieved by X-ray diffraction, revealing the presence of strong intermolecular hydrogen bonds that influence the compound's solid-state organization and potential reactivity (Shi-Juan Li, Daniel Y. Shen, & Chao-Zhi Zhang, 2015).

Chemical Reactions and Properties

The chemical behavior of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one can be inferred from related compounds, showing a propensity for participating in nucleophilic reactions due to the presence of the trifluoromethyl group and the activated phenyl ring. These characteristics enable it to undergo various transformations, including cyclocondensation and reactions with amines and hydrazines, leading to a wide range of organic fluorinated polymers and other derivatives (A. Flores, B. Kuhn, D. Flores, Mariano A. Pereira, T. L. Balliano, & Givanildo da Silva, 2018).

Scientific Research Applications

  • Binding Properties and Metal Complex Formation:

    • Pestov et al. (2016) investigated the binding properties of chelating triketone-like ligands, including 1,1,1-trifluoro-4-(2-hydroxyphenyl)butan-2,4-dione, for forming binuclear complexes with metals such as Cu(II), Ni(II), and Co(II). This compound was found to favor the formation of 2:2 metal–ligand complexes, which is significant for understanding coordination chemistry and potentially developing new metal-based catalysts (Pestov et al., 2016).
  • Synthesis of Pharmaceuticals:

    • Sommer et al. (2017) described the use of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a related compound, in synthesizing trifluoromethyl-substituted heteroarenes, demonstrating its versatility in pharmaceutical synthesis. This work included a novel approach to synthesizing Celebrex® (celecoxib), highlighting the compound's role in the development of new drugs (Sommer et al., 2017).
  • Peptide Synthesis:

    • Gorbunova et al. (1991) used a similar compound, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, as a protecting reagent in peptide synthesis. This showcases its application in biochemistry for protecting amino acids during the peptide bond formation, a critical process in developing therapeutic peptides (Gorbunova et al., 1991).
  • Electrocatalytic Hydrogenation:

    • Bryan and Grimshaw (1997) explored the electrocatalytic hydrogenation of 4-(4-hydroxyphenyl)buten-2-one, a structurally similar compound, at a nickel cathode. This study is significant for understanding electrochemical processes and their application in organic synthesis (Bryan & Grimshaw, 1997).
  • Synthesis of Fluorinated Compounds:

    • Funabiki et al. (2010) reported on the synthesis and hydrogenation of trifluoroacetaldehyde ethyl hemiacetal with enamines to produce intermediates for β-trifluoromethylated aldol products. This study demonstrates the potential of trifluoromethylated compounds in organic synthesis, particularly for developing new fluorinated molecules (Funabiki et al., 2010).

Safety And Hazards

The safety information available indicates that 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one may cause skin irritation, serious eye damage, and may be harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,1,1-trifluoro-4-(4-hydroxyphenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)9(15)6-3-7-1-4-8(14)5-2-7/h1-2,4-5,14H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHAHUKOERNMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151943
Record name 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one

CAS RN

117896-99-8
Record name 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117896998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 100 mL round bottom flask, fitted with reflux condenser, magnetic stirrer and argon inlet was charged with 2.05 g (6.7 mmol) of ethyl 2-(4-methoxybenzyl)-3-oxo-4,4,4-trifluorobutanoate (I), 20 mL of 31% (w/v) hydrogen bromide in acetic acid, and 10 mL of water. This mixture was heated overnight at 120° C., cooled, concentrated under reduced pressure and partitioned between dichloromethane and water. The organic layer was extracted sequentially with aqueous bisulfite, and saturated sodium bicarbonate, and then dried over anhydrous magnesium sulfate. Solvent was removed under reduced pressure. The crude reaction mixture was chromatographed on a 50 mm×300 mm silica gel column with ethyl acetate/hexane (50/50). Similar fractions were combined and the solvent was removed under reduced pressure to yield 600 mg (41%) as a clear oil. NMR(CDC13): 2.95(m,4H), 5.40(bs, 1H), 6.93(dd,4H) J=4, 60 Hz.
Name
ethyl 2-(4-methoxybenzyl)-3-oxo-4,4,4-trifluorobutanoate
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1,1,1-trifluoro-4-[4-methoxyphenyl]-2-butanone (43.5 g, 0.187 mol) in dichloromethane (500 ml) at −78° C. (dry ice-acetone) was added dropwise boron tribromide (53 ml, 0.561 mol). The mixture was then stirred at 0° C. (ice bath) for 3 h, and cautiously quenched by dropwise addition of ice-water (200 ml) over a period of 1 h. The aqueous phase was saturated with solid sodium chloride, extracted with dichloromethane (500 ml) followed by diethyl ether (500 ml). The combined organic layers were dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by bulb-to-bulb distilation (96-100° C., 0.2 mmHg) to afford the title compound (34.4 g, 84%) as a yellow liquid which solidified upon standing.
Quantity
43.5 g
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods III

Procedure details

To a solution of 1,1,1-trifluoro-4-[4-hydroxyphenyl]-2-butanone (40.4 g, 0.185 mol) in nitromethane (300 ml) were added methanol (40 ml), trimethyl orthoformate (100 ml) and trifluoromethanesulfonic acid (1 ml). The resulting mixture was heated to 75° C. for 20 h, then cooled to r.t. and poured into sat. sodium bicarbonate (700 ml). After stirring for 10 min., the mixture was extracted with ethyl acetate (2×2 L). The combined organic layers were dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was chromatographed on silica gel (dichloromethane/methanol 98:2 to 97:3) to afford the title compound (21.5 g, 44%) as a yellow oil and 1,1,1-trifluoro-4[4-hydroxyphenyl]-2-butanone (23 g, 57%). Analytically pure sample (20.2 g, 41%) of 4-(4,4,4-trifluoro-3,3-dimethoxybut-1-yl)phenol was obtained by bulb-to-bulb distilation (98-102° C., 0.02mmHg).
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A 100 mL round bottom flask, fitted with reflux condenser, magnetic stirrer and argon inlet was charged with 2.05 g (6.7 mM) of ethyl 3-(4-methoxyphenyl)-2-(1-oxo-2,2,2-trifluoroethyl)propionate, 20 mL of 31% HBr in AcOH, and 10 mL of water. This mixture was heated overnight at 120° C., concentrated under reduced pressure and partitioned between dichloromethane and water. The organic layer was extracted with aqueous bisulfite, saturated sodium bicarbonate, dried (anhydrous MgSO4), and the solvent removed under reduced pressure. The crude reaction mixture was chromatographed on a 50×300 mm silica gel column with 1:1 ethyl acetate:hexane. Similar fractions were combined and solvent was removed under reduced pressure to yield 600 mg (41%) as a clear oil. nmr(CDCl3)--α2.95(m, 4H), 4.90(bs, 1H), 6.93(dd, 4H) J=4, 60 Hz.
Name
ethyl 3-(4-methoxyphenyl)-2-(1-oxo-2,2,2-trifluoroethyl)propionate
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
nmr(CDCl3)
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Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
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Reactant of Route 5
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
Reactant of Route 6
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one

Citations

For This Compound
10
Citations
PD Mize, RA Hoke, CP Lin, JE Reardon… - Analytical biochemistry, 1989 - Elsevier
A method in which a two-enzyme cascade is used for rapid and sensitive detection of alkaline phosphatase is described. A masked inhibitor, 4-(3-oxo-4,4,4-trifluorobutyl)phenyl …
Number of citations: 75 www.sciencedirect.com
V Casaña-Giner, JE Oliver, E Jang… - Journal of …, 2003 - meridian.allenpress.com
Cuelure, the acetate of raspberry ketone, has for many years been the only practical lure for male melon flies, Bactrocera cucurbitae (Coquillett). Outdoor olfactometer and field tests of …
Number of citations: 22 meridian.allenpress.com
V Casaña-Giner, JE Oliver, E Jang, L Carvalho - J. Entomol. Sci, 2003 - researchgate.net
J. Entomol. Sci. 38 (1): 111-119 (January 2003) Abstract Cuelure, the acetate of raspberry ketone, has for many years been the only practical lure for male melon flies, Bactrocera …
Number of citations: 0 www.researchgate.net
Y Huang, L Yu, L Fu, J Hou, L Wang, M Sun… - Sensors and Actuators B …, 2022 - Elsevier
Hypoxia stress causes cell damage and apoptosis by producing excessive reactive oxygen species (ROS), which is a universal concern in biology and medicine. Peroxynitrite (ONOO - …
Number of citations: 8 www.sciencedirect.com
J Zhang, X Zhen, J Zeng, K Pu - Analytical chemistry, 2018 - ACS Publications
Peroxynitrite (ONOO – ), a reactive and short-lived biological oxidant, is closely related with many pathological conditions such as cancer. However, real-time in vivo imaging of ONOO – …
Number of citations: 144 pubs.acs.org
B Gutierrez, T Aggarwal, H Erguven, MRL Stone… - BioRxiv, 2022 - biorxiv.org
Lipid environments can be chemically impacted by peroxynitrite (ONOO − ), a reactive species generated under nitrative stress. Molecular tools used for investigating ONOO − reactivity …
Number of citations: 1 www.biorxiv.org
P Cheng, J Zhang, J Huang, Q Miao, C Xu, K Pu - Chemical science, 2018 - pubs.rsc.org
Development of molecular probes for the detection of reactive oxygen and nitrogen species (RONS) is important for the pathology and diagnosis of diseases. Although an abnormally …
Number of citations: 90 pubs.rsc.org
B Gutierrez, T Aggarwal, H Erguven, R Stone… - Available at SSRN … - papers.ssrn.com
Lipid membranes and lipid-rich organelles are targets of peroxynitrite (ONOO–), a highly reactive species generated under nitrative stress. We report a membrane-localized …
Number of citations: 0 papers.ssrn.com
LJ Kricka - Clinical biochemistry, 1993 - Elsevier
Ultrasensitive detection of clinically substances using assays based on ligand: binder interactions has revolutionized laboratory medicine. Various strategies have been perfected to …
Number of citations: 90 www.sciencedirect.com
R Vij - 2004 - era.library.ualberta.ca
The major advances in immunoassays have focused on specificity (Winger et al., 1996), sensitivity, speed (Stanley et al., 1985) and convenience. New diagnostic markers have allowed …
Number of citations: 2 era.library.ualberta.ca

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